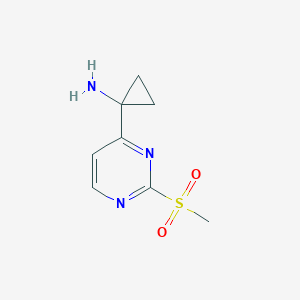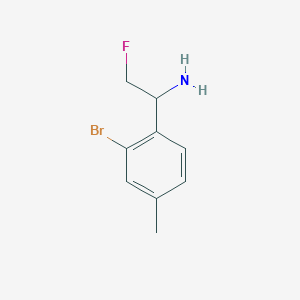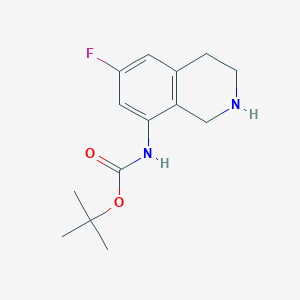
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate: is a synthetic organic compound with the molecular formula C14H19FN2O2 This compound is notable for its structural complexity, featuring a tert-butyl carbamate group attached to a fluorinated tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core is then functionalized with a fluorine atom at the 6-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of fluorinated isoquinolines on biological systems. It can serve as a model compound for understanding the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to altered biological activity. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its stability and solubility .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (4R,6R)-6-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
Uniqueness: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is unique due to the presence of the fluorinated tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. The combination of the tert-butyl carbamate group and the fluorine atom enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H19FN2O2 |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-12-7-10(15)6-9-4-5-16-8-11(9)12/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QKOZNLBWWUZDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=C1CNCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


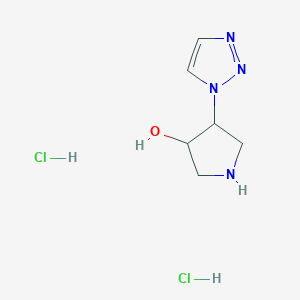

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)
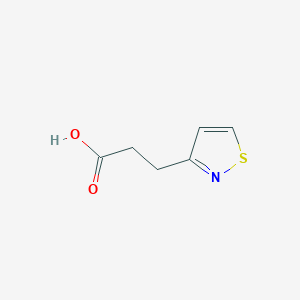
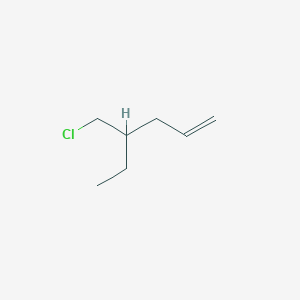
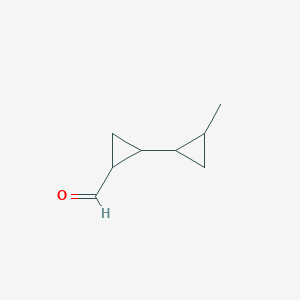



![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
